ATB-343 is classified as a hydrogen sulfide-releasing derivative of indomethacin, which is traditionally used for its anti-inflammatory effects. The compound has been identified as a novel therapeutic agent due to its dual action of providing anti-inflammatory benefits while releasing hydrogen sulfide, a signaling molecule recognized for its cytoprotective actions in various physiological processes, including gastrointestinal mucosal defense and repair . The chemical structure of ATB-343 is represented by the molecular formula and has a molecular weight of 566.1 g/mol .
The synthesis of ATB-343 involves several key steps, typically starting with the formation of sulfanylidenedithiol. The process can be outlined as follows:
Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing yield and purity .
ATB-343's molecular structure features a complex arrangement that includes an indomethacin core linked to a hydrogen sulfide donor moiety. The presence of sulfur within its structure plays a crucial role in its biological activity.
The structural analysis can be further validated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular conformation and purity .
ATB-343 participates in various chemical reactions primarily related to its function as an H2S donor. Key reactions include:
The mechanism of action for ATB-343 involves several pathways:
ATB-343 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for therapeutic applications .
ATB-343 has potential applications across various scientific fields:
Clinical trials are currently exploring its efficacy in conditions like Alzheimer's disease and other inflammatory disorders .
Molecular hybridization is a rational drug design strategy that combines pharmacophores of distinct bioactive molecules to create novel compounds with enhanced therapeutic profiles. In the case of ATB-343 (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester-1H-indole-3-acetic acid), this approach covalently links two key components:
The linkage between these moieties is achieved via an ester bond, strategically designed to maintain stability during systemic circulation while allowing controlled hydrolysis at target sites. This releases both indomethacin and H₂S simultaneously, enabling dual pharmacological actions from a single molecule [1] [8]. The synthesis leverages:
Table 1: Molecular Hybridization Approaches in ATB-343 and Analogous Therapeutics
Hybrid Type | Pharmacophore A | Pharmacophore B | Linker Chemistry | Release Mechanism |
---|---|---|---|---|
ATB-343 | Indomethacin (NSAID) | Dithiolthione (H₂S donor) | Ester bond | Enzymatic hydrolysis |
Fc-NAH Derivatives | Ferrocene (Immunomodulator) | N-acyl hydrazone (Anti-inflammatory) | Hydrazone bond | pH-dependent cleavage [2] |
Artemisinin Hybrids | Artemisinin (Antimalarial) | Bile acids/Tamoxifen | Ester/amide bonds | Hydrolytic/enzymatic cleavage [6] |
This hybridization strategy directly addresses the gastrointestinal (GI) toxicity of traditional NSAIDs by exploiting H₂S’s cytoprotective effects without compromising anti-inflammatory efficacy [7] [8].
The synergy between NSAIDs and H₂S in ATB-343 is grounded in the complementary mechanisms of both components:
Mechanism of Indomethacin
Mechanism of H₂S
As an endogenous gasotransmitter, H₂S exerts multifaceted protective effects:
Table 2: Contrasting Effects of Traditional NSAIDs vs. ATB-343 in Preclinical Models
Parameter | Indomethacin | ATB-343 | Biological Impact |
---|---|---|---|
Gastric PGE₂ Levels | ↓↓↓ | ↔ | Preserved mucosal defense |
Leukocyte Adherence | ↑↑↑ | ↔ | Reduced vascular inflammation |
Gastric Lesions | Severe | Minimal | Improved GI safety [1] [4] |
Systemic COX-1 Activity | Inhibited | Inhibited | Retained anti-inflammatory efficacy [1] |
Theoretical Synergy
ATB-343’s design capitalizes on the spatiotemporal co-delivery of both agents:
This synergism is validated experimentally:
"In rats, oral administration of ATB-343 significantly inhibited gastric prostaglandin synthesis and systemic COX-1 activity without causing gastric damage or promoting leukocyte adherence to vascular endothelium—effects consistently observed with indomethacin alone" [1] [4].
Table 3: Molecular Mechanisms Underlying NSAID-H₂S Synergy in ATB-343
Pathway | Indomethacin Component | H₂S Component | Integrated Outcome |
---|---|---|---|
Mucosal Defense | Impairs PG-dependent mucus/bicarbonate | ↑ Mucus synthesis, ↓ ROS | Preserved GI integrity |
Vascular Function | Reduces PGI₂-driven vasodilation | Activates Kₐₜₚ channels | Normalized blood flow |
Inflammation | Suppresses COX-2/PG axis | Inhibits TNF-α/NF-κB | Enhanced anti-inflammatory action |
Leukocyte Activity | Promotes adhesion molecule expression | Blocks CD18/ICAM-1 signaling | Reduced neutrophil infiltration [1] [3] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7